molecular formula C26H27N5O3S2 B12140362 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12140362
M. Wt: 521.7 g/mol
InChI Key: JRCOVAPSDQQVJB-UZYVYHOESA-N
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Description

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and substituted with a 4-phenylpiperazinyl group.

Properties

Molecular Formula

C26H27N5O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O3S2/c1-34-17-7-12-31-25(33)21(36-26(31)35)18-20-23(27-22-10-5-6-11-30(22)24(20)32)29-15-13-28(14-16-29)19-8-3-2-4-9-19/h2-6,8-11,18H,7,12-17H2,1H3/b21-18-

InChI Key

JRCOVAPSDQQVJB-UZYVYHOESA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C19H22N4O4S2C_{19}H_{22}N_{4}O_{4}S_{2} with a molecular weight of 434.5 g/mol. The structure features a pyrido[1,2-a]pyrimidin-4-one core, along with thiazolidine and piperazine moieties that contribute to its biological reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives similar to our compound. For instance, compounds containing thiazolidine rings have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compounds have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax and Bak, leading to increased apoptosis in cancer cells without affecting normal cells .
CompoundCell Line TestedIC50 (µM)Mechanism
5MCF-710Apoptosis induction
7MDA-MB-23115Cell cycle arrest
9MCF-712Pro-apoptotic modulation

Antimicrobial Activity

The compound has also displayed notable antimicrobial properties . Studies indicate that derivatives exhibit potent antibacterial and antifungal activities:

  • Antibacterial Activity : The compound showed efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin.
Bacteria TestedMIC (mg/mL)Activity Level
Staphylococcus aureus0.015Good
Escherichia coli0.03Moderate
Candida albicans0.004Excellent

Other Pharmacological Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits various other biological activities:

  • Anti-inflammatory Effects : The thiazolidine derivatives have shown potential in reducing inflammation markers.
  • Analgesic Properties : Some studies suggest analgesic effects, providing a basis for further exploration in pain management therapies.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of compounds structurally related to our target molecule:

  • Study on Breast Cancer Cells : A study investigated the effects of thiazolidine derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis .
  • Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties of related compounds, demonstrating significant antibacterial activity against multiple strains, particularly highlighting their effectiveness against resistant bacteria .

Comparison with Similar Compounds

Core Structure Variations

The target compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a scaffold shared with several derivatives documented in the literature. Key structural analogs include:

Compound ID/Ref. Core Structure Substituent at Position 2 Substituent on Thiazolidinone
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-Phenylpiperazin-1-yl 3-(3-Methoxypropyl)
361996-85-2 Pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazin-1-yl 3-(3-Methoxypropyl)
374097-55-9 Pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperidin-1-yl 3-(Tetrahydrofurfurylmethyl)
372974-19-1 Pyrido[1,2-a]pyrimidin-4-one 2,6-Dimethylmorpholin-4-yl 3-Butyl

Key Observations :

  • Piperazine/Piperidine Substitutions: The target compound’s 4-phenylpiperazine group distinguishes it from analogs with smaller alkyl (e.g., methyl in 361996-85-2) or morpholine substituents (e.g., 372974-19-1).
  • Thiazolidinone Modifications: The 3-methoxypropyl chain on the thiazolidinone ring contrasts with bulkier groups like tetrahydrofurfurylmethyl (374097-55-9) or butyl (372974-19-1). The methoxypropyl substituent likely increases hydrophilicity, which could improve solubility relative to more lipophilic analogs .

Electronic and Steric Effects

  • Electronic Structure: The thioxo (C=S) group in the thiazolidinone ring contributes to electron delocalization, a feature shared with antimicrobial thiazolidinone derivatives . Isoelectronic principles suggest that analogs with similar electronic profiles (e.g., 361996-85-2) may exhibit comparable reactivity .
  • This could modulate selectivity in biological systems .

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